Iopanoic acid is derived from the modification of benzene derivatives and is categorized under iodinated contrast media. Its primary application in medical imaging stems from its ability to absorb X-rays, thereby enhancing the visibility of internal organs during radiographic examinations. Additionally, iopanoic acid has been recognized for its pharmacological properties as an inhibitor of thyroid hormone release and peripheral conversion of thyroxine to triiodothyronine .
The synthesis of iopanoic acid can be achieved through several chemical pathways. A common method involves a multi-step process:
Key parameters during synthesis include temperature control, reaction time, and pH levels to ensure optimal yield and purity .
Iopanoic acid has a complex molecular structure characterized by:
The presence of multiple iodine atoms significantly affects its solubility and reactivity, making it practically insoluble in water but soluble in organic solvents like ethanol and acetone .
Iopanoic acid participates in various chemical reactions, particularly:
Iopanoic acid's mechanism of action primarily involves its role as a substrate and inhibitor of deiodinase enzymes:
This dual action makes iopanoic acid particularly relevant in managing hyperthyroid conditions by controlling excessive hormone levels .
The physical and chemical properties of iopanoic acid are critical for its application:
Iopanoic acid has several scientific applications beyond its use as a contrast agent:
Iopanoic acid (CAS 96-83-3) is an iodinated radiocontrast agent with the molecular formula C₁₁H₁₂I₃NO₂ and a molecular weight of 570.93 g/mol. Its structure features:
The iodine atoms provide radiopacity by absorbing X-rays, while the carboxylic acid enables salt formation for solubility modulation. The planar aromatic ring and aliphatic chain create amphiphilic properties, critical for its crystallinity and molecular packing [5]. Compared to iophenoxic acid (3-hydroxy analogue), iopanoic acid’s 3-amino group reduces albumin binding affinity due to disrupted hydrogen bonding with Arg 257 in human serum albumin’s drug site 1 [3].
Table 1: Key Structural Features of Iopanoic Acid
Structural Element | Chemical Group | Role |
---|---|---|
Aromatic Core | 2,4,6-Triiodo-3-aminophenyl | X-ray absorption, chromophore |
Side Chain | α-Ethylpropanoic acid | Solubility modulation, salt formation |
Polar Head | Carboxylate (-COO⁻) | Hydrogen bonding, coordination chemistry |
Substituent at Position 3 | Amino (-NH₂) | Reduced albumin affinity vs. hydroxyl |
Halogenation
Iodination typically employs I₂/oxidant systems:
Alkylation and Carboxylation
Phthaloylalanine + Aryl-I → β-Arylated product Conditions: Pd(OAc)₂ (5 mol%), Ag₂CO₃, K₂CO₃, HFIP, 100°C Yield: ≤86%
Table 2: Synthetic Methods for Iopanoic Acid Side Chains
Method | Key Reagent/Condition | Advantage | Limitation |
---|---|---|---|
Michael Addition | Diethyl malonate, acrylonitrile | High atom economy | Multi-step decarboxylation |
Pd-Catalyzed β-C–H Arylation | Pd(OAc)₂, Ac-Gly-OH, Ag₂CO₃ | Direct functionalization | Requires silver oxidant |
Polymorphism and Crystallography
Iopanoic acid exhibits multiple solid forms:
DSC reveals a fusion enthalpy (ΔfusH) of 27.7 kJ/mol at 427 K for the racemate [1]. X-ray diffraction confirms two crystalline polymorphs with distinct lattice packing. Hydrogen bonding between the carboxyl dimer and amino group stabilizes the crystal lattice [5].
Solubility and Stability
Table 3: Solid-State Properties of Iopanoic Acid Forms
Form | Crystallinity | ΔfusH (kJ/mol) | Melting Point (°C) | Relative Dissolution Rate |
---|---|---|---|---|
Form I | Crystalline | 27.7 | 162–163 | 1.0x |
Form II | Crystalline | Not reported | Not reported | 1.5x |
Amorphous | Non-crystalline | N/A | Glass transition | 10.0x (transient) |
Albumin Binding Mechanism
Iopanoic acid binds drug site 2 on human serum albumin (HSA) with Kd ≈ 150 nM, stabilized by:
Table 4: Structural Basis of Albumin Binding Differences
Feature | Iopanoic Acid (3-NH₂) | Iophenoxic Acid (3-OH) |
---|---|---|
Primary Binding Site | Drug Site 2 (Subdomain IIIA) | Drug Site 1 (Subdomain IIA) |
Key Polar Interaction | Carboxylate–Tyr 411 H-bond | 3-OH–Tyr 150/Arg 257 H-bonds |
Kd (HSA) | ~150 nM | ~20 nM |
Biological Half-life | ~2 weeks | >2.5 years |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1